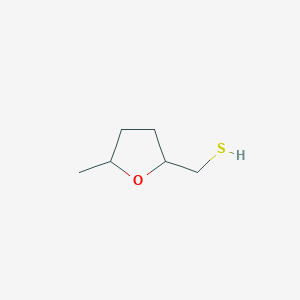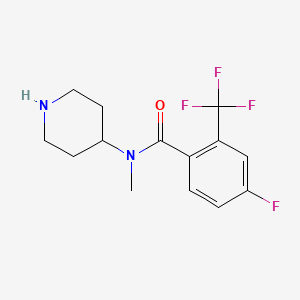![molecular formula C8H8N2O4 B13335336 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13335336.png)
6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8N2O4 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with methoxycarbonylating agents. One common method is the reaction of 6-aminopyridine-3-carboxylic acid with methyl chloroformate under basic conditions to introduce the methoxycarbonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also interact with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminopyridine-3-carboxylic acid: Lacks the methoxycarbonyl group but shares the pyridine core structure.
6-Methoxypyridine-3-carboxylic acid: Contains a methoxy group instead of the methoxycarbonyl group.
Pyridine-3-carboxylic acid: The simplest form, lacking both the amino and methoxycarbonyl groups.
Uniqueness
6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl and amino groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Eigenschaften
Molekularformel |
C8H8N2O4 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
6-(methoxycarbonylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(13)10-6-3-2-5(4-9-6)7(11)12/h2-4H,1H3,(H,11,12)(H,9,10,13) |
InChI-Schlüssel |
JAMRGZUPQSWOGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


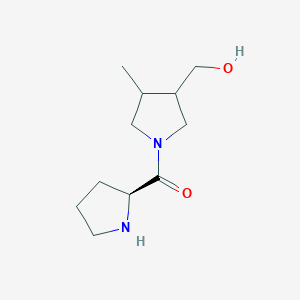


![1-[(3-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13335270.png)

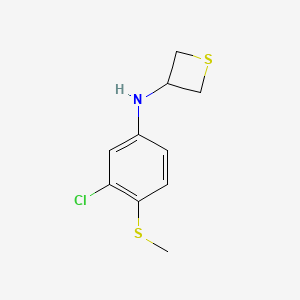
![Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13335289.png)
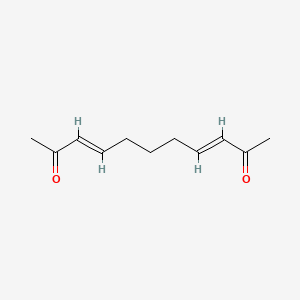
![1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine](/img/structure/B13335309.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13335325.png)
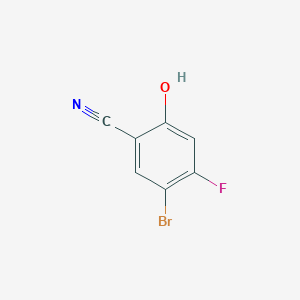
![8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide](/img/structure/B13335339.png)
